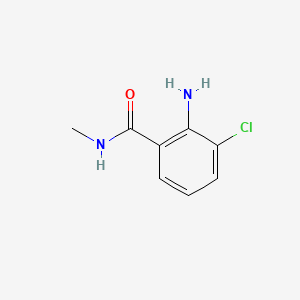

2-Amino-3-chloro-N-methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOLSLMSOLPAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736709 | |

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-42-5 | |

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Anthranilamide Intermediates: A Technical Guide to 2-Amino-5-chloro-N,3-dimethylbenzamide

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly within the agrochemical and pharmaceutical sectors, the family of substituted anthranilamides represents a cornerstone of innovation. These molecules serve as critical building blocks for a range of high-value final products. While the query for "2-Amino-3-chloro-N-methylbenzamide" presents a degree of ambiguity due to the existence of multiple structural isomers, this guide will focus on a closely related and industrially significant compound: 2-amino-5-chloro-N,3-dimethylbenzamide . This compound is a key intermediate in the synthesis of the insecticide chlorantraniliprole, a testament to the importance of this class of molecules.[1][2] This guide will provide an in-depth look at its chemical properties, synthesis, applications, and safety considerations, grounded in established scientific literature and patents.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. 2-Amino-5-chloro-N,3-dimethylbenzamide is a white to light yellow powder.[2] Its core structure consists of a benzamide with an amino group at the 2-position, a chloro group at the 5-position, a methyl group at the 3-position, and a methyl group on the amide nitrogen.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 890707-28-5 | [3][4][5] |

| Molecular Formula | C9H11ClN2O | [4][5] |

| Molecular Weight | 198.65 g/mol | [4] |

| Physical Form | Solid, Powder | [3][4] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Room temperature, in a dry, dark place | [3] |

| InChI Key | WOBVZGBINMTNKL-UHFFFAOYSA-N | [3] |

Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide: A Step-by-Step Protocol

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several patented methods exist, often starting from substituted benzoic acids.[6][7][8] Below is a representative synthetic protocol derived from the available literature.

Experimental Protocol: Synthesis from 2-Amino-3-methylbenzoic acid

This protocol outlines a common synthetic route involving the chlorination of 2-amino-3-methylbenzoic acid followed by amidation.

Step 1: Chlorination of 2-Amino-3-methylbenzoic acid

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 2-amino-3-methylbenzoic acid and an appropriate organic solvent (e.g., a halogenated hydrocarbon like dichloromethane or an aromatic solvent). The mass ratio of the benzoic acid to the solvent is typically around 1:4 to 1:6.[8]

-

Chlorination: Heat the mixture with stirring. Introduce chlorine gas into the reaction mixture. The reaction temperature is a critical parameter and should be carefully controlled.

-

Work-up: Upon completion of the reaction (monitored by a suitable technique like HPLC), cool the reaction mixture to room temperature. The product, 2-amino-5-chloro-3-methylbenzoic acid, will precipitate.

-

Isolation: Filter the solid product and wash with a small amount of cold solvent to remove impurities.

Step 2: Amidation to form 2-Amino-5-chloro-N,3-dimethylbenzamide

-

Activation (optional but recommended): The carboxylic acid can be activated to facilitate amidation. This can be achieved by converting it to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, or by using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[6]

-

Amidation Reaction: Dissolve the resulting 2-amino-5-chloro-3-methylbenzoic acid (or its activated form) in a suitable aprotic solvent. Add a solution of methylamine. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction for the disappearance of the starting material. Once complete, the reaction mixture is typically quenched with water.

-

Extraction and Purification: The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

The following diagram illustrates the general workflow for the synthesis:

Caption: A simplified workflow for the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide.

Applications in Agrochemical Synthesis

The primary and most well-documented application of 2-amino-5-chloro-N,3-dimethylbenzamide is its role as a key intermediate in the synthesis of chlorantraniliprole.[1][2] Chlorantraniliprole is a highly effective insecticide belonging to the bisamide class.[9] Its mode of action involves the disruption of calcium balance in the muscle cells of target pests, leading to paralysis and death. The specific substitution pattern of 2-amino-5-chloro-N,3-dimethylbenzamide is crucial for the final structure and efficacy of the insecticide. The synthesis of such complex molecules underscores the importance of having reliable and scalable methods for producing key intermediates like the one discussed in this guide.

Safety and Handling

As with any chemical substance, proper handling and safety precautions are essential when working with 2-amino-5-chloro-N,3-dimethylbenzamide. The available safety data sheets (SDS) indicate that this compound should be handled with care.[10][11][12][13]

The following table summarizes the GHS hazard information:

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 | Warning |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 | Warning |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][13]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10]

Conclusion

2-Amino-5-chloro-N,3-dimethylbenzamide is a valuable intermediate with a significant role in the agrochemical industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization. While the initial query for "this compound" highlights the importance of precise chemical nomenclature, the exploration of this closely related analogue provides valuable insights for researchers and professionals in the field of chemical synthesis and development.

References

-

LookChem. 2-amino-N-tert-butyl-5-chloro-3-methylbenzamide. [Link]

-

Patsnap. Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide. [Link]

-

IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

- Google Patents. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.

- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

PubChem. 2-Amino-5-chloro-3-methylbenzamide. [Link]

-

Tradeindia. 2-amino-5-chloro-n,3-dimethylbenzamide at Best Price in Shijiazhuang, Hebei. [Link]

-

PubChem. 2-amino-3-chloro-N-methyl-N-propan-2-ylbenzamide. [Link]

-

PubChem. 3-amino-2-chloro-N-methylbenzamide. [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

Patent Guru. method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. [Link]

Sources

- 1. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 [sigmaaldrich.com]

- 4. 2-amino-5-chloro-n,3-dimethylbenzamide at Best Price in Shijiazhuang, Hebei | Hebei Sinosynth Biotechnology Co. Ltd. [tradeindia.com]

- 5. 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 [sigmaaldrich.com]

- 6. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 7. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 8. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 9. Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide - Eureka | Patsnap [eureka.patsnap.com]

- 10. biosynth.com [biosynth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 2-Amino-3-chloro-N-methylbenzamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chloro-N-methylbenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural framework, featuring an amino group, a chlorine atom, and an N-methylamide moiety on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. The precise arrangement of these functional groups—specifically, the ortho-amino and meta-chloro substitution pattern relative to the carboxamide—imparts distinct electronic and steric properties that can influence intermolecular interactions and biological activity. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by its specific isomeric arrangement. As an isomer of other substituted benzamides, it shares the same molecular formula and mass but possesses a unique three-dimensional structure that dictates its chemical behavior.

Key Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O | [Calculated] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| CAS Number | Not available | N/A |

The structure of this compound is depicted below:

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Amino-chloro-N-methylbenzamides for Researchers and Drug Development Professionals

A Senior Application Scientist's Field-Proven Insights into a Promising Chemical Scaffold

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of amino-chloro-N-methylbenzamides, a chemical scaffold with significant potential in medicinal chemistry and drug development. Due to the limited availability of specific data for 2-Amino-3-chloro-N-methylbenzamide, this guide will focus on its closely related and well-documented isomers, primarily 2-Amino-5-chloro-N,3-dimethylbenzamide. Through a detailed exploration of their synthesis, reactivity, and physicochemical characteristics, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to effectively utilize this class of compounds in their work. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both technical accuracy and practical applicability.

Introduction: The Significance of the Amino-chloro-benzamide Scaffold

The substituted benzamide framework is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of amino and chloro substituents, along with N-alkylation, gives rise to a class of molecules with diverse and tunable electronic and steric properties. These properties are pivotal in modulating biological activity, making these compounds attractive candidates for drug discovery programs. Notably, derivatives of this scaffold have been investigated for their utility as intermediates in the synthesis of agrochemicals and pharmaceuticals.[1] This guide will delve into the critical aspects of these molecules, providing a robust foundation for their application in research and development.

Molecular Structure and Physicochemical Properties: A Comparative Analysis

Table 1: Comparative Physicochemical Properties of Amino-chloro-benzamide Isomers and Related Compounds

| Property | 2-Amino-5-chloro-N,3-dimethylbenzamide | 2-Amino-5-chloro-3-methylbenzamide | 3-Amino-2-chloro-N-methylbenzamide |

| CAS Number | 890707-28-5[2] | 1006619-83-5[1] | 1254055-10-1[3] |

| Molecular Formula | C9H11ClN2O[2] | C8H9ClN2O[1] | C8H9ClN2O[3] |

| Molecular Weight | 198.65 g/mol [2] | 184.62 g/mol [1] | 184.62 g/mol [3] |

| Appearance | White to off-white powder | Solid (predicted) | Solid (predicted) |

| Melting Point | 130-132 °C | Not available | Not available |

| Boiling Point | 308.8±42.0 °C (Predicted) | Not available | Not available |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | Not available | Not available |

| pKa | 14.24±0.46 (Predicted) | Not available | Not available |

Note: The properties of this compound are not included due to a lack of available data.

The data presented in Table 1 highlights how the addition of a methyl group in 2-Amino-5-chloro-N,3-dimethylbenzamide influences its molecular weight and likely its lipophilicity compared to its non-methylated counterpart. The predicted boiling point suggests a relatively low volatility, characteristic of such substituted aromatic compounds.

Synthesis and Mechanistic Considerations

The synthesis of these molecules often involves multi-step pathways, requiring careful control of reaction conditions to achieve the desired regioselectivity. A common strategy involves the functionalization of a pre-existing benzoic acid or aniline derivative.

Representative Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

A documented synthetic route for 2-Amino-5-chloro-N,3-dimethylbenzamide provides valuable insights into the chemical logic of its preparation.[4] This process underscores the importance of sequential reactions to install the required functional groups.

Figure 1: A multi-step synthesis pathway for 2-Amino-5-chloro-N,3-dimethylbenzamide.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (Adapted from a patented method)[4]

-

Nitration: 3-Methylbenzoic acid is first nitrated to introduce the nitro group at the 2-position. This is a critical step that directs the subsequent amination.

-

Amidation: The resulting 3-methyl-2-nitrobenzoic acid methyl ester is then reacted with methylamine in a lower alcohol solvent at a controlled temperature of 60-65°C to form 3-methyl-2-nitrobenzamide.[4] The choice of a lower alcohol as a solvent is crucial for solubilizing the reactants and facilitating the reaction.

-

Reduction: The nitro group of 3-methyl-2-nitrobenzamide is reduced to an amino group using iron powder and an acid in an aqueous medium at 70-75°C.[4] This classic reduction method is effective and cost-efficient for large-scale synthesis.

-

Chlorination: The final step involves the chlorination of 3-methyl-2-aminobenzamide using sulfonyl chloride in an inert organic solvent at 55-60°C to yield the target compound, 2-amino-5-chloro-N,3-dimethylbenzamide.[4] The use of an inert solvent is essential to prevent unwanted side reactions.

This protocol serves as a self-validating system. The successful isolation and characterization of the intermediate at each step confirm the efficacy of the preceding reaction, ensuring a high overall yield of the final product.

Reactivity and Potential for Further Functionalization

The chemical architecture of amino-chloro-N-methylbenzamides offers several sites for further chemical modification, making them versatile intermediates.

Figure 2: Key reactive sites on the 2-amino-5-chloro-N,3-dimethylbenzamide scaffold.

-

The Amino Group: The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions, providing a handle for introducing a wide variety of functional groups.

-

The Aromatic Ring: The electron-donating amino group activates the aromatic ring towards electrophilic substitution. The positions for substitution will be directed by both the amino and chloro substituents.

-

The Amide Bond: While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions. The N-H proton can also be deprotonated with a strong base, allowing for further N-alkylation.

Spectral Analysis: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for the structural confirmation of synthesized compounds. While specific spectra for this compound are unavailable, data from related compounds can provide expected spectral features.

A Chinese patent provides some 1H-NMR data for 2-amino-5-chloro-N,3-dimethylbenzamide.[4] The reported chemical shifts (δ, ppm) in CDCl3 are: 7.169–7.164 (1H, d, -Ph), 7.077–7.073 (1H, d, -Ph), 6.210 (1H, s, NH), 5.513 (2H, s, NH2), 2.947–2.938 (3H, d, N-CH3), 2.127 (3H, s, Ph-CH3).[4]

Safety and Handling: A Prudent Approach

As with any chemical compound, proper safety precautions are paramount when handling amino-chloro-N-methylbenzamides. Safety data sheets (SDS) for related compounds provide essential guidance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[6]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]

Hazard Statements for Related Compounds (e.g., 2-Amino-5-chloro-N,3-dimethylbenzamide):

-

Harmful if swallowed.[5]

-

May cause skin and eye irritation.

Conclusion and Future Outlook

The amino-chloro-N-methylbenzamide scaffold represents a valuable platform for the development of novel molecules in the pharmaceutical and agrochemical sectors. While a comprehensive dataset for this compound remains to be established, the detailed analysis of its isomers provides a strong foundation for future research. The synthetic methodologies, reactivity profiles, and safety considerations outlined in this guide are intended to empower researchers to confidently and effectively work with this promising class of compounds. Further investigation into the structure-activity relationships of various isomers is a promising avenue for future drug discovery efforts.

References

-

LookChem. 2-amino-N-tert-butyl-5-chloro-3-methylbenzamide. [Link]

-

Patsnap. Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide. [Link]

- Google Patents. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Tradeindia. 2-amino-5-chloro-n,3-dimethylbenzamide at Best Price in Shijiazhuang, Hebei. [Link]

-

PubChem. 2-amino-3-chloro-N-methyl-N-propan-2-ylbenzamide. [Link]

-

PubChem. 2-Amino-5-chloro-3-methylbenzamide. [Link]

-

PubChem. 3-amino-2-chloro-N-methylbenzamide. [Link]

-

PubChem. 2-Amino-5-Chloro-N,3-Dimethylbenzamide. [Link]

-

PubChem. 3-amino-2-chloro-N-methylbenzamide. [Link]

-

PubChem. 2-Amino-5-Chloro-N,3-Dimethylbenzamide. [Link]

Sources

- 1. 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-amino-2-chloro-N-methylbenzamide | C8H9ClN2O | CID 54327738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 [sigmaaldrich.com]

Navigating the Solubility Landscape of 2-Amino-3-chloro-N-methylbenzamide: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, understanding the solubility of a potential therapeutic agent is a cornerstone of success. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, unpredictable dosing, and difficulties in formulation. This guide provides an in-depth exploration of the solubility of 2-Amino-3-chloro-N-methylbenzamide, a compound of interest in medicinal chemistry. As Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of its solubility profile. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and explore the influence of various solvents and environmental factors.

Physicochemical Portrait of this compound

A thorough understanding of a molecule's inherent properties is paramount to predicting its behavior in different solvent systems. This compound is a substituted benzamide with the following key structural features that dictate its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to hydrophobic interactions.

-

Amino Group (-NH2): This primary amine is a key site for hydrogen bonding (as a donor) and can be protonated in acidic conditions, significantly impacting aqueous solubility.

-

Chloro Group (-Cl): The electronegative chlorine atom can participate in dipole-dipole interactions and subtly influences the overall polarity of the molecule.

-

Amide Group (-CONHCH3): The amide linkage is polar and can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents.

-

N-methyl Group (-CH3): This small alkyl group adds a degree of lipophilicity.

The interplay of these functional groups results in a molecule with moderate polarity. Its solubility will, therefore, be highly dependent on the chosen solvent and the specific intermolecular forces at play.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Implication for Solubility |

| Molecular Weight | 184.62 g/mol | Moderate molecular size. |

| pKa (of the amino group) | ~3-4 | The amino group will be protonated at pH values below its pKa, increasing aqueous solubility. |

| Calculated logP | ~1.5 - 2.5 | Indicates a balance between lipophilicity and hydrophilicity, suggesting solubility in a range of solvents. |

| Hydrogen Bond Donors | 2 (from the amino and amide groups) | Potential for strong interactions with protic solvents. |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and amino nitrogen) | Potential for strong interactions with protic and aprotic polar solvents. |

The Principle of "Like Dissolves Like": A Solvent Spectrum Overview

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the idea that a solute will dissolve most readily in a solvent that has a similar polarity and can engage in similar types of intermolecular interactions.

Caption: Intermolecular forces governing solubility.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | The polar groups can interact with water, but the aromatic ring and chloro group limit extensive dissolution. Solubility will be highly pH-dependent. |

| Methanol | Polar Protic | High | The small size and strong hydrogen bonding capability of methanol make it an excellent solvent for this compound. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol can effectively solvate the molecule through hydrogen bonding. |

| Isopropanol | Polar Protic | Moderate | The bulkier alkyl group of isopropanol may slightly hinder solvation compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds will facilitate dissolution. |

| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar and nonpolar characteristics, making it a suitable solvent. |

| Acetonitrile | Polar Aprotic | Moderate | The polar nature of the nitrile group will contribute to solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.[1] |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene is not well-suited to solvate the polar functional groups of the molecule. |

| Hexane | Nonpolar | Very Low | Significant mismatch in polarity will result in poor solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2] This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Workflow for the Shake-Flask Method

Sources

An In-Depth Technical Guide to 2-chloro-N-(4-amino-3-methylphenyl)acetamide (C8H9ClN2O)

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel compound, 2-chloro-N-(4-amino-3-methylphenyl)acetamide, with the molecular formula C8H9ClN2O. This N-aryl-2-chloroacetamide derivative represents a promising scaffold for drug discovery and development, particularly in the fields of oncology and infectious diseases. This document details a robust synthetic pathway, thorough analytical characterization, and explores a plausible mechanism of action based on structurally related molecules. Experimental protocols, data interpretation, and workflow visualizations are provided to enable researchers and drug development professionals to effectively work with and expand upon this promising chemical entity.

Introduction

N-aryl-2-chloroacetamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the reactive chloroacetyl group makes them valuable intermediates for the synthesis of a wide array of heterocyclic compounds and other complex molecules. Furthermore, this functional group can act as a covalent binder to biological targets, a strategy increasingly employed in the design of targeted therapies.

This guide focuses on a specific, rationally designed isomer, 2-chloro-N-(4-amino-3-methylphenyl)acetamide. The substituted aniline core is a common feature in many pharmacologically active compounds, and the specific substitution pattern of an amino and a methyl group is anticipated to modulate the compound's physicochemical properties and biological activity. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Chemical Synthesis and Characterization

The synthesis of 2-chloro-N-(4-amino-3-methylphenyl)acetamide is a multi-step process that begins with a commercially available starting material and proceeds through nitration, reduction, and a final chloroacetylation step. The causality behind the choice of reagents and reaction conditions is to ensure high yield and purity of the final product.

Synthesis of 4-Amino-3-methylaniline

The precursor to our target molecule is 4-amino-3-methylaniline. A common and effective method for its synthesis involves the reduction of a nitroaniline precursor.

Experimental Protocol:

-

Nitration of a suitable precursor: A common starting material would be 2-methylaniline (o-toluidine). Nitration using a mixture of nitric acid and sulfuric acid at low temperatures would predominantly yield 2-methyl-4-nitroaniline.

-

Reduction of the nitro group: The 2-methyl-4-nitroaniline is then reduced to the corresponding diamine. A standard and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Synthesis of 2-chloro-N-(4-amino-3-methylphenyl)acetamide

The final step is the chloroacetylation of 4-amino-3-methylaniline. This reaction selectively acylates the more nucleophilic amino group.

Experimental Protocol:

-

Dissolve 4-amino-3-methylaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution (0.2 equivalents).[1]

-

Cool the reaction mixture to 0-5 °C in an ice-salt bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(4-amino-3-methylphenyl)acetamide.

Causality of Experimental Choices:

-

The use of a non-nucleophilic base like DBU is crucial to neutralize the HCl generated during the reaction without competing with the aniline for the chloroacetyl chloride.[1]

-

Maintaining a low temperature during the addition of chloroacetyl chloride helps to control the exothermic reaction and prevent the formation of side products.

-

Recrystallization is a standard and effective method for purifying the final product to a high degree.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway for 2-chloro-N-(4-amino-3-methylphenyl)acetamide.

Analytical Characterization

The structure and purity of the synthesized 2-chloro-N-(4-amino-3-methylphenyl)acetamide should be confirmed using a combination of spectroscopic methods.

Table 1: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, the methyl group protons, the amine protons, the amide proton, and the methylene protons of the chloroacetyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the carbonyl carbon, and the methylene carbon of the chloroacetyl group. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-Cl stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C8H9ClN2O, along with a characteristic isotopic pattern for the chlorine atom. |

Postulated Biological Activity and Mechanism of Action

While the specific biological activity of 2-chloro-N-(4-amino-3-methylphenyl)acetamide has not been empirically determined, we can infer a plausible mechanism of action based on its structural features and the known activities of related compounds.

Potential as an Anticancer Agent

Numerous studies have demonstrated the anticancer properties of N-aryl-2-chloroacetamide derivatives.[2][3][4] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Postulated Mechanism of Action:

The chloroacetamide moiety can act as a covalent inhibitor, forming a bond with nucleophilic residues (such as cysteine) in the active site of target proteins. A potential target is the Transcriptional Enhanced Associate Domain (TEAD) protein, which is a key component of the Hippo signaling pathway.[5] Covalent modification of a conserved cysteine in the palmitate-binding pocket of TEAD can disrupt its interaction with the co-activator YAP1, leading to the downregulation of genes that promote cell proliferation and survival.

Diagram of Postulated Signaling Pathway Inhibition:

Caption: Postulated inhibition of the TEAD-YAP1 interaction by the title compound.

Potential as an Antimicrobial Agent

N-substituted-2-chloroacetamides have also been shown to possess significant antimicrobial activity against a range of bacteria and fungi.[6][7][8] The mechanism of action is often attributed to the alkylation of essential biomolecules within the pathogen.

Postulated Mechanism of Action:

The electrophilic chloroacetyl group can react with nucleophilic functional groups (e.g., thiols in cysteine residues of enzymes, amines in nucleic acids) in microbial cells. This non-specific alkylation can lead to enzyme inactivation, disruption of metabolic pathways, and ultimately, cell death. The substituents on the phenyl ring can influence the compound's lipophilicity and its ability to penetrate the microbial cell wall and membrane.

Applications in Drug Development

2-chloro-N-(4-amino-3-methylphenyl)acetamide can be viewed from two perspectives in the context of drug development:

-

As a Lead Compound: Its potential anticancer and antimicrobial activities make it a promising starting point for lead optimization. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the aniline ring to enhance potency and selectivity.

-

As a Synthetic Intermediate: The reactive chloroacetyl group makes this compound a versatile building block for the synthesis of more complex molecules, including various heterocyclic scaffolds with known pharmacological properties.

Diagram of Drug Development Workflow:

Caption: Potential pathways for the title compound in drug development.

Conclusion

This technical guide has provided a detailed framework for the synthesis, characterization, and potential applications of 2-chloro-N-(4-amino-3-methylphenyl)acetamide. As a novel compound with a promising chemical scaffold, it warrants further investigation by researchers in academia and the pharmaceutical industry. The methodologies and insights presented herein are intended to facilitate such explorations and contribute to the advancement of new therapeutic agents.

References

-

Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol. 2021 Mar 30;72(1):29-41. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future J Pharm Sci. 2021;7(1):31. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. 2012 Jan;3(1):123-128. [Link]

-

Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. 2023 Aug. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. 2022;7(25):21586–21595. [Link]

-

Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. ProQuest. 2021. [Link]

-

Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health. 2023 Feb 23. [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. 2021 Mar 30. [Link]

-

A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. 2017;10(3):365-372. [Link]

-

Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. 2023 Aug. [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. 2019 Nov 18. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. 2013 Summer;12(3):267-71. [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. 2014;2014:386473. [Link]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. 2021;12(11):1855-1863. [Link]

-

Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. 2012 Jun;23(11):3247-56. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. 2022 Feb 7. [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. 2023 Jun. [Link]

-

Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology. 2021;14(1):215-220. [Link]

-

Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed Central. 2019 Jun 27. [Link]

-

Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. PubMed. 2012 Mar;47(3):354-63. [Link]

-

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. 2022 Nov 24. [Link]

-

A chloroacetamide derivative as a potent candidate for fusariosis treatment. PubMed Central. 2022 Jun 1. [Link]

-

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PubMed Central. 2023 Feb 4. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. 2010 Oct 19. [Link]

-

(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. 2023 Oct. [Link]

-

Acetamide, N-(3-methylphenyl)-. NIST WebBook. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. 2022;56(3):796-807. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. seejph.com [seejph.com]

- 4. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.info [ijpsr.info]

- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

The Benzamide Scaffold: A Versatile Framework for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide moiety, a simple yet elegant chemical scaffold consisting of a benzene ring bonded to an amide group, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility allows for a vast array of chemical modifications, giving rise to a diverse class of derivatives with a wide spectrum of biological activities. This has led to the successful development of benzamide-containing drugs across numerous therapeutic areas, including oncology, psychiatry, and gastroenterology. This technical guide provides a comprehensive exploration of the multifaceted biological activities of benzamide derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental methodologies used for their evaluation.

Core Principles of Benzamide Bioactivity: Targeting Proteins with Precision

The biological effects of benzamide derivatives are primarily achieved through their interaction with specific protein targets, including enzymes, G-protein coupled receptors (GPCRs), and other critical components of cellular signaling pathways. The nature and substitution pattern of the benzamide ring, as well as the appended chemical moieties, dictate the target specificity and potency of these compounds.

Enzyme Inhibition: A Key Mechanism in Cancer Therapy

A significant number of benzamide derivatives exert their therapeutic effects by inhibiting the activity of key enzymes. This is particularly prominent in the field of oncology.

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives, such as entinostat, are potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of tumor suppressor genes. Benzamide-based HDAC inhibitors typically feature an o-aminobenzamide group that chelates the zinc ion within the active site of the enzyme, preventing its catalytic activity.[2] This leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.[3]

Signaling Pathway of Benzamide-Based HDAC Inhibition

Caption: Mechanism of action of benzamide HDAC inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Another critical target for benzamide derivatives in oncology is the poly(ADP-ribose) polymerase (PARP) family of enzymes, which are essential for DNA repair.[4] PARP inhibitors, such as olaparib and rucaparib, contain a benzamide pharmacophore that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[5][6] By competitively inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks. In cancer cells with pre-existing defects in homologous recombination repair (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.[7]

Signaling Pathway of Benzamide-Based PARP Inhibition

Caption: Mechanism of synthetic lethality with benzamide PARP inhibitors.

Receptor Modulation: Impact on the Central Nervous System

Benzamide derivatives are also well-known for their ability to modulate the activity of G-protein coupled receptors (GPCRs), particularly dopamine receptors in the central nervous system (CNS). This activity is the basis for their use as antipsychotic and antiemetic agents.

Dopamine D2 Receptor Antagonism: Substituted benzamides, such as sulpiride and amisulpride, are atypical antipsychotic drugs that act as selective antagonists of the dopamine D2 receptor.[8][9] In conditions like schizophrenia, which are associated with hyperdopaminergic activity in certain brain regions, the blockade of D2 receptors by these benzamides helps to alleviate the positive symptoms of the disorder.[8] Their atypical nature is attributed to a lower propensity to cause extrapyramidal side effects compared to older, typical antipsychotics.[10]

Antiemetic Effects: The antiemetic properties of benzamides like metoclopramide and trimethobenzamide also stem from their dopamine D2 receptor antagonism. They exert their effects in the chemoreceptor trigger zone (CTZ) of the brainstem, an area that detects emetic substances in the blood and relays this information to the vomiting center.[11][12] By blocking D2 receptors in the CTZ, these drugs reduce the signaling that leads to nausea and vomiting.[13] Some benzamides, like metoclopramide, also exhibit prokinetic effects by acting on serotonin 5-HT4 receptors in the gastrointestinal tract.[10]

Signaling Pathway of Antipsychotic/Antiemetic Benzamides

Caption: Dopamine D2 receptor antagonism by benzamide derivatives.

Quantitative Analysis of Biological Activity

The biological activity of benzamide derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) for a specific target. The following tables provide a comparative summary of the reported activities for a selection of benzamide derivatives across different biological targets.

Table 1: Anticancer Activity of Benzamide Derivatives (HDAC Inhibitors)

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| Entinostat (MS-275) | HDAC1 | HeLa | 200 | [2] |

| Mocetinostat (MGCD0103) | HDAC1 | A549 | 400 | [14] |

| Compound 3B | HDAC1/HDAC2 | Neuroblastoma | 440/1940 | [15] |

Table 2: Antipsychotic and Antiemetic Activity of Benzamide Derivatives (Dopamine D2 Receptor Antagonists)

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Sulpiride | Dopamine D2 | Radioligand Binding | 8.2 | [9] |

| Amisulpride | Dopamine D2/D3 | Radioligand Binding | - | [9] |

| Metoclopramide | Dopamine D2 | Radioligand Binding | - | [8] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzamide Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Compound 4g | AChE | 1.1 | [16] |

| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | [17] |

| S11-1014 | Butyrylcholinesterase (BChE) | Sub-nanomolar | [18] |

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of novel benzamide derivatives relies on a suite of robust and reproducible in vitro and cell-based assays. The following section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of Substituted Benzamides

The synthesis of substituted benzamides is often achieved through the coupling of a substituted benzoic acid with an appropriate amine. A common and versatile method involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Experimental Workflow for Benzamide Synthesis

Caption: General workflow for the synthesis of substituted benzamides.

Step-by-Step Protocol for Benzamide Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and the substituted amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Addition of Reagents: Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Coupling Reaction: Slowly add the coupling agent, such as EDC (1.2 eq), to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[19]

Troubleshooting Common Issues in Benzamide Synthesis:

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. Consider increasing the reaction time or gently heating the mixture.[20]

-

Side Product Formation: Slow, dropwise addition of the coupling agent at low temperature can minimize the formation of unwanted side products.[21]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the benzamide derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Troubleshooting Common Issues in MTT Assay:

-

High Background: Ensure complete removal of the cell culture medium before adding the solubilizing agent, as phenol red in the medium can interfere with the absorbance reading.[22]

-

Low Signal: Optimize the cell seeding density and incubation time for the specific cell line being used.[23]

-

Inconsistent Results: Use a multichannel pipette for reagent addition to ensure consistency across the plate and avoid edge effects by not using the outermost wells for experimental samples.[22]

In Vitro Enzyme Inhibition: HDAC Activity Assay (Fluorometric)

This assay measures the ability of a benzamide derivative to inhibit the activity of a specific HDAC isozyme.

Step-by-Step Protocol for HDAC Inhibition Assay:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute the recombinant human HDAC enzyme and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the diluted HDAC enzyme and various concentrations of the benzamide inhibitor. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate. Incubate for 60 minutes at 37°C.

-

Development: Stop the reaction by adding a developer solution (e.g., trypsin in a solution containing a known potent HDAC inhibitor like Trichostatin A to stop the HDAC reaction completely). The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.[24]

Optimizing the HDAC Inhibition Assay:

-

Enzyme Concentration: Titrate the HDAC enzyme to determine the optimal concentration that gives a robust signal-to-background ratio.[25]

-

Substrate Concentration: The substrate concentration should ideally be at or below the Km value to ensure accurate determination of competitive inhibition.[26]

In Vitro Receptor Binding: Dopamine D2 Receptor Assay

Radioligand binding assays are used to determine the affinity of a benzamide derivative for a specific receptor, such as the dopamine D2 receptor.

Step-by-Step Protocol for Dopamine D2 Receptor Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [³H]spiperone), and various concentrations of the unlabeled benzamide derivative.[27]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the benzamide derivative and calculate the Ki value.

Best Practices for Dopamine D2 Receptor Binding Assay:

-

Non-Specific Binding: Include control wells with a high concentration of a known D2 receptor antagonist to determine the level of non-specific binding.[28]

-

Ligand Depletion: Ensure that the total concentration of the receptor in the assay is significantly lower than the Kd of the radioligand to avoid ligand depletion.[27]

Clinical Significance and Future Perspectives

The diverse biological activities of benzamide derivatives have translated into significant clinical success. Several benzamide-containing drugs are currently on the market, and numerous others are in various stages of clinical development. For instance, the benzamide derivative PF-04937319 is in a Phase 1 clinical trial for the treatment of diabetes as a glucokinase activator.[29] Furthermore, LB-102, a methylated derivative of amisulpride, is a Phase 3-ready drug candidate for the treatment of schizophrenia and bipolar depression.[30]

The ongoing research into novel benzamide derivatives continues to expand their therapeutic potential. The ability to fine-tune the structure of these compounds allows for the optimization of their potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapies with improved efficacy and safety profiles. The continued exploration of new biological targets for benzamide derivatives, coupled with advancements in drug design and delivery, ensures that this versatile scaffold will remain a vital component of the drug discovery landscape for years to come.

References

- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. [URL: https://thefutureofthings.com/12541-troubleshooting-guidelines-for-mtt-assay-in-cytotoxicity-tests/]

- Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5355081/]

- A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. [URL: https://www.benchchem.

- MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. [URL: https://www.promega.com/resources/pubhub/2015/selective-bioluminogenic-hdac-activity-assays-for-profiling-hdac-inhibitors/]

- troubleshooting common issues in benzamide synthesis - Benchchem. [URL: https://www.benchchem.com/product/b600000/troubleshooting]

- Structural requirements for potent PARP inhibition. The benzamide... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Structural-requirements-for-potent-PARP-inhibition-The-benzamide-pharmacophore-is-shown_fig2_233959143]

- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. [URL: https://www.promega.com.au/resources/pubhub/2015/selective-bioluminogenic-hdac-activity-assays-for-profiling-hdac-inhibitors/]

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/pharmacological-potential-of-benzamide-analogues-and-their-uses-in-medicinal-chemistry-2329-6798-1000196.pdf]

- Chemical structures of benzamide‐containing HDAC inhibitors vorinostat,... - ResearchGate. [URL: https://www.researchgate.

- Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3196000/]

- MTT Cell Proliferation Assay - ATCC. [URL: https://www.atcc.

- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8831154/]

- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem. [URL: https://www.benchchem.com/product/b600000/faq]

- Benzamide-containing compounds under clinical trial - ResearchGate. [URL: https://www.researchgate.net/publication/372076045_Benzamide-containing_compounds_under_clinical_trial]

- Chemical structures of PARP inhibitors including the PARP drug... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.

- Technical Support Center: Optimizing HDAC-IN-38 Concentration for In Vitro Assays - Benchchem. [URL: https://www.benchchem.com/product/b608199/faq]

- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25048962/]

- Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02706]

- Cell viability assay: Problems with MTT assay in the solubilization step. [URL: https://www.researchgate.

- Structures of the benzamide HDACIs. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-the-benzamide-HDACIs_fig1_324483984]

- MTT Cell Proliferation/Viability Assay - R&D Systems. [URL: https://www.rndsystems.

- Chemical structures and known PARP activities of clinical PARP... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-and-known-PARP-activities-of-clinical-PARP-inhibitors-a-Chemical_fig1_341994682]

- Antiemetics: types, actions and uses. [URL: https://www.magonlinelibrary.com/doi/full/10.12968/jpar.2020.12.9.354]

- Antiemetic Medications - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK551511/]

- Application Notes and Protocols for the Synthesis of Substituted Benzamides - Benchchem. [URL: https://www.benchchem.

- Study on Benzimidazole: A Comprehensive Review - IJFMR. [URL: https://www.ijfmr.com/papers/2022/9/13.pdf]

- Structures of some benzamides selective inhibitors - ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-some-benzamides-selective-inhibitors_fig3_333256191]

- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity. [URL: https://www.revvity.com/product/tag-lite-dopamine-d2-receptor-labeled-cells-c1tt1d2]

- Pharmacological classification of benzamides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/807074/]

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8005322/]

- A Comparative Guide to Benzamide and Hydroxamate HDAC Inhibitors: Efficacy and Mechanism - Benchchem. [URL: https://www.benchchem.

- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746376/]

- Structures of benzamide drugs (only the racemic form of each drug is shown). [URL: https://www.researchgate.net/figure/Structures-of-benzamide-drugs-only-the-racemic-form-of-each-drug-is-shown_fig1_349340636]

- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35969197/]

- Antiemetic agents | PPSX - Slideshare. [URL: https://www.slideshare.net/slideshow/antiemetic-agents-251212879/251212879]

- D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. [URL: https://www.innoprot.com/products/d2-dopamine-receptor-assay]

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2443]

- The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - MDPI. [URL: https://www.mdpi.com/2072-6694/12/10/2949]

- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883204/]

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [URL: https://d-nb.info/1070381413/34]

- LBRX Stock Price, News & Analysis | LB Pharmaceuticals. [URL: https://www.tipranks.com/stocks/lbrx]

- A schematic representation of the mechanism of action of PARP... - ResearchGate. [URL: https://www.researchgate.net/figure/A-schematic-representation-of-the-mechanism-of-action-of-PARP-inhibitors-and-their_fig1_343609802]

- Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. [URL: https://www.bmglabtech.com/dopamine-d2-receptor-htrf-binding-kinetics/]

- The broad-spectrum anti-emetic activity of AS-8112, a novel dopamine D2, D3 and 5-HT3 receptors antagonist - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573584/]

- Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16182962/]

- Mechanisms of action of antiemetic drugs. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanisms-of-action-of-antiemetic-drugs_fig3_349320295]

- The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation - Benchchem. [URL: https://www.benchchem.com/product/b608199/technical-guide]

- γ-Hydroxybutyric acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/%CE%93-Hydroxybutyric_acid]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The broad-spectrum anti-emetic activity of AS-8112, a novel dopamine D2, D3 and 5-HT3 receptors antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antiemetic agents | PPSX [slideshare.net]

- 17. innoprot.com [innoprot.com]

- 18. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 23. atcc.org [atcc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 27. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 29. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 30. LBRX Stock Price, News & Analysis | LB Pharmaceuticals [stocktitan.net]

A Technical Guide to the Prospective Pharmacological Applications of 2-Amino-3-chloro-N-methylbenzamide: A Research and Development Blueprint

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents.[1][2] This technical guide addresses the untapped potential of a specific analogue, 2-Amino-3-chloro-N-methylbenzamide. Despite its well-defined structure, this compound remains largely unexplored within the pharmacological landscape. This document serves as a detailed blueprint for the scientific community, particularly researchers and drug development professionals, to investigate its therapeutic promise. We present a proposed synthetic pathway, hypothesize potential pharmacological applications based on extensive analysis of structurally related compounds, and provide robust, detailed protocols for its synthesis and subsequent biological evaluation. This guide is intended to catalyze and direct future research efforts toward unlocking the potential of this novel chemical entity.

Introduction: The Benzamide Moiety as a Privileged Scaffold

Benzamide derivatives have demonstrated a remarkable diversity of biological activities, establishing them as a "privileged scaffold" in drug discovery. Their utility spans a wide therapeutic spectrum, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3] Notably, substituted benzamides like sulpiride and amisulpride have found success as atypical antipsychotics, primarily through their selective antagonism of dopamine D2 and D3 receptors.[4][5] The 2-aminobenzamide substructure, in particular, is a precursor to a variety of heterocyclic compounds, such as quinazolinones, which exhibit a broad range of biological effects including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[6][7]

Given this precedent, this compound presents as a compelling candidate for pharmacological investigation. Its unique substitution pattern—an amino group at the 2-position, a chloro group at the 3-position, and an N-methylamide—offers a distinct electronic and steric profile that could confer novel biological activities or improved selectivity for known targets. This guide outlines a systematic approach to explore this potential.

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached from its precursor, 2-amino-3-chlorobenzoic acid, a commercially available starting material.[8][9] The synthetic strategy involves a two-step process: activation of the carboxylic acid followed by amidation with methylamine.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-amino-3-chlorobenzoic acid.

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Methylamine (solution in THF or as a gas)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step 1: Formation of the Acyl Chloride Intermediate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1 equivalent of 2-amino-3-chlorobenzoic acid in anhydrous DCM.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add 1.2 equivalents of thionyl chloride dropwise with vigorous stirring. Causality: This step converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation. The slow addition at low temperature controls the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used directly in the next step without further purification.

Step 2: Amidation to form this compound

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM under an inert atmosphere and cool to 0°C.

-

In a separate flask, prepare a solution of 2.2 equivalents of methylamine in anhydrous DCM.

-

Slowly add the methylamine solution to the stirred acyl chloride solution at 0°C. Causality: The nucleophilic methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. An excess of methylamine is used to react with the HCl byproduct, though an auxiliary base like triethylamine can also be used.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Hypothesized Pharmacological Applications and Investigational Pathways

Based on the extensive literature on benzamide analogues, we hypothesize that this compound could exhibit activity in several key therapeutic areas.[1][2][3][10]

Anticancer Activity

Many 2-aminobenzamide derivatives have been investigated as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[11][12] Additionally, 2-amino-3-chlorobenzoic acid itself has been reported to inhibit the PI3K/AKT signaling pathway in breast cancer cell lines.[9]

Hypothesis: this compound may possess anticancer properties, potentially through the inhibition of HDAC or key signaling pathways like PI3K/AKT.

Investigational Pathway:

Caption: Workflow for investigating the anticancer potential of the title compound.

Antimicrobial Activity

The 2-aminobenzamide scaffold is present in numerous compounds synthesized and tested for antimicrobial properties against a range of bacterial and fungal pathogens.[6][7][13]

Hypothesis: The unique substitution pattern of this compound may confer antibacterial and/or antifungal activity.

Investigational Pathway:

-

Initial Screening: Test the compound against a panel of gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to determine the Minimum Inhibitory Concentration (MIC).[6][13]

-

Mechanism of Action: If activity is observed, further studies could investigate its effect on cell wall synthesis, protein synthesis, or DNA replication in the target organisms.

Central Nervous System (CNS) Activity

Substituted benzamides are well-known for their effects on the CNS, particularly as dopamine receptor antagonists.[4][5]

Hypothesis: this compound may act as a modulator of dopamine or other CNS receptors.

Investigational Pathway:

-

Receptor Binding Assays: Screen the compound against a panel of CNS receptors, with a primary focus on dopamine (D1, D2, D3) and serotonin (5-HT) receptor subtypes.

-

Functional Assays: If binding is detected, perform functional assays (e.g., cAMP assays for G-protein coupled receptors) to determine if the compound is an agonist, antagonist, or allosteric modulator.

-

In Vivo Behavioral Models: For promising candidates, assess effects in animal models of psychosis, depression, or anxiety.

Proposed Protocols for Biological Evaluation

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines (e.g., A549 - lung carcinoma, SW480 - colon adenocarcinoma).

Materials:

-

Target cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-